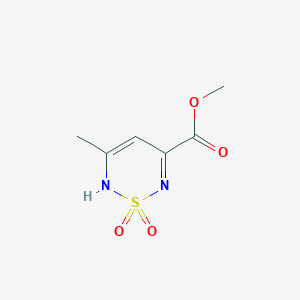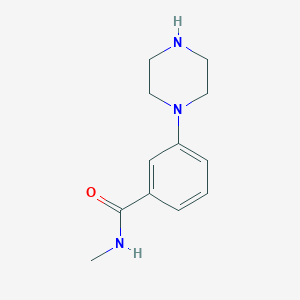
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxazolidine ring with a tert-butyl group and a formyl group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate typically involves the reaction of a chiral amino alcohol with a tert-butyl ester and a formylating agent. One common method includes the use of tert-butyl chloroformate and formaldehyde under basic conditions to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Methyl (2S,4S)-2-tert-butyl-3-carboxy-1,3-oxazolidine-4-carboxylate.
Reduction: Methyl (2S,4S)-2-tert-butyl-3-hydroxymethyl-1,3-oxazolidine-4-carboxylate.
Substitution: Various alkyl-substituted oxazolidine derivatives.
Applications De Recherche Scientifique
Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This compound can inhibit or activate enzymatic pathways, depending on its structural modifications .
Comparaison Avec Des Composés Similaires
Methyl 2-methylbutanoate: Similar ester functionality but lacks the oxazolidine ring.
tert-Butyl 2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate: Shares the tert-butyl group but has a different ring structure.
Uniqueness: Methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate is unique due to its combination of a chiral oxazolidine ring, a formyl group, and a tert-butyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
93250-92-1 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
methyl (2S,4S)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9-/m0/s1 |
Clé InChI |
CUOGQSHIYFHDEM-CBAPKCEASA-N |
SMILES isomérique |
CC(C)(C)[C@H]1N([C@@H](CO1)C(=O)OC)C=O |
SMILES canonique |
CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)






![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)


![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)

![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)
